![molecular formula C12H10F3N3O2 B2561650 2-{メチル[2-(トリフルオロメチル)キナゾリン-4-イル]アミノ}酢酸 CAS No. 927969-23-1](/img/structure/B2561650.png)
2-{メチル[2-(トリフルオロメチル)キナゾリン-4-イル]アミノ}酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is a synthetic organic compound with a complex structure It contains a quinazoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring The presence of a trifluoromethyl group and a methylamino group attached to the quinazoline ring adds to its chemical uniqueness
科学的研究の応用
2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of the compound 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is the Werner (WRN) helicase . WRN helicase plays a crucial role in maintaining genomic integrity and restoring cell homeostasis when cells are subjected to DNA damage and replication stress .
Mode of Action
2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid interacts with its target, the WRN helicase, by inhibiting its activity . This interaction results in the disruption of the DNA damage response (DDR), leading to genomic instability .
Biochemical Pathways
The compound 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid affects the DNA damage response (DDR) pathway . The DDR pathway is involved in the repair of different types of DNA damage, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The inhibition of WRN helicase by the compound disrupts these repair mechanisms, leading to genomic instability .
Result of Action
The result of the action of 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is the inhibition of the WRN helicase, leading to genomic instability . This instability promotes the rapid growth of tumor cells by promoting the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring . The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using reagents like trifluoromethyl iodide. The final step involves the attachment of the methylamino group and the acetic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the quinazoline ring and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted quinazoline derivatives.
類似化合物との比較
Similar Compounds
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Trifluoromethylated compounds: Molecules such as fluoxetine (an antidepressant) and efavirenz (an antiretroviral drug).
Uniqueness
2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a quinazoline ring makes it a versatile compound for various applications.
生物活性
2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid, a compound belonging to the quinazoline class, has garnered attention due to its diverse biological activities, particularly in cancer therapy and other therapeutic applications. Quinazoline derivatives are known for their potential as anticancer agents, and this compound's unique structure enhances its biological profile.
- Molecular Formula : C₁₁H₈F₃N₃O₂
- Molecular Weight : 271.20 g/mol
- CAS Number : 927969-20-8
The biological activity of 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid is primarily attributed to its ability to interact with various molecular targets within the body. This interaction can modulate enzyme activity and receptor binding, influencing pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases that are crucial in cancer cell signaling pathways.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells, contributing to its anticancer efficacy.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been evaluated against HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cells.
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness.
Other Biological Activities
In addition to its anticancer properties, quinazoline derivatives have been studied for various other biological activities:
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases through modulation of inflammatory pathways.
Case Studies
-
Cytotoxic Evaluation :
A study synthesized a series of quinazoline derivatives, including our compound, and assessed their cytotoxicity using the MTT assay. The results indicated promising anticancer activity with several derivatives showing potent effects against multiple cancer cell lines . -
Kinase Inhibition :
Another study focused on the kinase inhibition profile of quinazoline derivatives, revealing that certain compounds exhibited nanomolar activity against key kinases involved in cancer progression . This highlights the potential of 2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid as a lead compound in drug development.
特性
IUPAC Name |
2-[methyl-[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-18(6-9(19)20)10-7-4-2-3-5-8(7)16-11(17-10)12(13,14)15/h2-5H,6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCMZAGUXRKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=NC2=CC=CC=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。